molecular formula C19H17N5O2S B2954740 N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)thiophene-2-carboxamide CAS No. 922027-35-8

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)thiophene-2-carboxamide

Cat. No.: B2954740
CAS No.: 922027-35-8
M. Wt: 379.44
InChI Key: JRQFUNXBMMMUCE-UHFFFAOYSA-N
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Description

The compound N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)thiophene-2-carboxamide belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:

  • A benzyl group at the 5-position of the pyrazolo[3,4-d]pyrimidinone ring.
  • An ethyl linker connecting the pyrimidinone moiety to a thiophene-2-carboxamide group.

Properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c25-18(16-7-4-10-27-16)20-8-9-24-17-15(11-22-24)19(26)23(13-21-17)12-14-5-2-1-3-6-14/h1-7,10-11,13H,8-9,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQFUNXBMMMUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Attachment of the Thiophene-2-carboxamide Moiety: This step involves the coupling of the thiophene-2-carboxamide with the pyrazolo[3,4-d]pyrimidine derivative, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, thiophene derivatives, and various coupling reagents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

N-(2-{5-(3-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)thiophene-2-carboxamide (CAS 921990-88-7)
  • Key Difference : Substitution of the benzyl group with a 3-fluorobenzyl moiety.
  • Molecular Formula : C₁₉H₁₆FN₅O₂S (vs. C₁₉H₁₇N₅O₂S for the target compound).
  • Molecular Weight : 397.4 g/mol (vs. ~379.4 g/mol estimated for the target compound).
  • Impact of Fluorine : The fluorine atom increases electronegativity and may enhance binding affinity to hydrophobic pockets in target proteins .
Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
  • Key Differences :
    • Incorporation of a chromen-4-one moiety.
    • Methyl ester at the thiophene carboxylate group.
  • Molecular Weight : 560.2 g/mol.
  • Physicochemical Data: Melting point 227–230°C, suggesting higher thermal stability due to the chromenone system .

Physicochemical and Pharmacological Comparison

Parameter Target Compound 3-Fluorobenzyl Analogue Chromenone Derivative
Core Structure Pyrazolo[3,4-d]pyrimidinone Pyrazolo[3,4-d]pyrimidinone Pyrazolo[3,4-d]pyrimidinone
Substituent at 5-Position Benzyl 3-Fluorobenzyl Chromenone-linked ethyl
Molecular Weight (g/mol) ~379.4 (estimated) 397.4 560.2
Melting Point N/A N/A 227–230°C
Functional Groups Thiophene-2-carboxamide Thiophene-2-carboxamide Thiophene-2-carboxylate

Activity and Binding Considerations

  • Thiophene-2-carboxamide Group : Present in both the target compound and its 3-fluorobenzyl analogue, this group may contribute to hydrogen bonding with kinase ATP-binding pockets.
  • Benzyl vs. Fluorobenzyl : Fluorine substitution could enhance metabolic stability and membrane permeability, as seen in kinase inhibitors like imatinib derivatives .

Research Findings and Implications

Pharmacological Hypotheses

  • Target Compound : The absence of fluorine may reduce off-target interactions compared to its fluorinated analogue but could lower potency.
  • Chromenone Derivative: The bulky chromenone group might limit blood-brain barrier penetration but improve selectivity for extracellular targets .

Biological Activity

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

Property Details
Molecular Formula C23H22N6O3
Molecular Weight 430.459 g/mol
IUPAC Name This compound
SMILES O=C(CNC(=O)c1ccccc1)NCCn3ncc4c(=O)n(Cc2ccccc2)cnc34

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit critical kinases such as CDK2 and Aurora-A, which are pivotal in cell cycle regulation and tumor growth.

Key Mechanisms:

  • CDK2 Inhibition : The compound exhibits potent inhibition of CDK2 with an IC50 value in the nanomolar range (approximately 25 nM), suggesting its potential as an anticancer agent by disrupting cell cycle progression .
  • Aurora-A Kinase Inhibition : It also inhibits Aurora-A kinase, which is involved in mitosis, further supporting its role as an antitumor agent .

Antitumor Activity

Research indicates that this compound has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
A549 (Lung cancer)0.95 nMStrong antiproliferative effect
HepG2 (Liver cancer)0.71 µMSignificant growth inhibition
K562 (Leukemia)0.04 - 11.4 µMVariable sensitivity

These findings suggest that the compound could be developed into a therapeutic agent for treating specific cancers.

Anti-inflammatory and Antimicrobial Activities

In addition to its antitumor properties, pyrazole derivatives have been reported to exhibit anti-inflammatory and antimicrobial activities. The structural features of the thiophene and pyrazole rings contribute to these effects by modulating inflammatory pathways and inhibiting bacterial growth .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    A study evaluated several pyrazole derivatives for their cytotoxic effects on A549 and HepG2 cells. The results indicated that the compound significantly induced apoptosis in these cells while exhibiting minimal toxicity to normal cells .
  • Mechanistic Studies :
    Further investigations into the mechanism revealed that the compound induces autophagy in cancer cells without triggering apoptosis, suggesting a dual mechanism of action that could be beneficial for therapeutic applications .
  • Comparative Studies with Other Compounds :
    When compared with other known CDK inhibitors, this compound displayed superior binding affinity and selectivity towards CDK2 and Aurora-A kinases.

Q & A

Q. Table 1: Synthetic Optimization via DoE (Example)

FactorLow LevelHigh LevelOptimal Value
Temperature (°C)80120110
Reaction Time (h)61210
Acetic Acid (mL)103025
Yield Improvement65% → 78%Purity: 92% → 98%

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR Thiophene H: δ 7.2–7.5 (m, 2H)
¹³C NMR C=O (pyrimidine): δ 168.5
X-ray Dihedral angle: 80.94°, C5 deviation: 0.224 Å

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